molecular formula C11H16O B1266096 Benzyl butyl ether CAS No. 588-67-0

Benzyl butyl ether

Cat. No. B1266096
CAS RN: 588-67-0
M. Wt: 164.24 g/mol
InChI Key: MAYUYFCAPVDYBQ-UHFFFAOYSA-N
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Description

Benzyl butyl ether is a chemical compound used in fruit flavors due to its sweet, floral, and somewhat pungent odor .


Synthesis Analysis

Benzyl butyl ether can be synthesized using the Williamson Ether Synthesis. This involves the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide . The formation of benzyl butyl ether is also possible as a result of an attack on n-butanol by benzyl cations generated from benzyl alcohol under the action of CuBr2 .


Molecular Structure Analysis

Benzyl butyl ether has the molecular formula C11H16O. It has a molecular weight of 164.244 Da and a monoisotopic mass of 164.120117 Da .


Chemical Reactions Analysis

The catalytic reaction of the benzyl butyl ether synthesis involves intermolecular dehydration of benzyl alcohol and n-butyl alcohol. This process leads to the formation of benzyl butyl, dibenzyl, and dibutyl ethers . Ethers are known to be unreactive towards most reagents, and the most common reaction of ethers is the cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

Benzyl butyl ether has a density of 0.9±0.1 g/cm3. It has a boiling point of 223.0±0.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

1. Catalytic Synthesis

  • Application Summary: Benzyl butyl ether is synthesized through a catalytic reaction involving the intermolecular dehydration of benzyl alcohol with n-butyl alcohol in the presence of a CuBr2 catalyst .
  • Methods and Procedures: The process involves mathematical modeling based on experimental data. A kinetic model of the process was developed according to a detailed scheme of chemical transformations .
  • Results: The results showed that an increase in the content of dibenzyl ether allows an increase in the yield of the target benzyl butyl ether .

2. Antibiotic Adjuvant

  • Application Summary: Tobramycin benzyl ether has been used as an antibiotic adjuvant to sensitize multidrug-resistant (MDR) Gram-negative bacteria to rifampicin and restore the susceptibility of MDR Escherichia coli to minocycline .

Safety And Hazards

When handling benzyl butyl ether, it is recommended to wear personal protective equipment and ensure adequate ventilation. It should not come into contact with skin, eyes, or clothing, and ingestion and inhalation should be avoided .

Future Directions

The future directions in the study of benzyl butyl ether involve optimizing the catalytic reaction for its synthesis. This includes maximizing the yield of the target benzyl butyl ether and minimizing the yield of by-products .

properties

IUPAC Name

butoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUYFCAPVDYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207529
Record name Benzyl butyl ether
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid with a sweet, floral, somewhat pungent, aroma
Record name Benzyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220.00 to 224.00 °C. @ 744.00 mm Hg
Record name Benzyl butyl ether
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Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name Benzyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.933 (10°)
Record name Benzyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl butyl ether

CAS RN

588-67-0, 29225-54-5
Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name Benzyl butyl ether
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Record name BENZYL BUTYL ETHER
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Record name Benzyl butyl ether
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
KF Koledina, IM Gubaydullin, SN Koledin - Reaction Kinetics, Mechanisms …, 2022 - Springer
… The subject of this paper is benzyl butyl ether catalytic synthesis reaction carried out through the dehydration of benzyl alcohol with butanol-1. Benzyl butyl ether is a bulk industrial …
Number of citations: 1 link.springer.com
KF Koledina, SN Koledin, AG Vovdenko… - Journal of Physics …, 2019 - iopscience.iop.org
… alcohol to 99%, the total yield of benzyl butyl ether is 91% We use experimental data at … of the kinetic model and probable mechanism of reaction of formation of benzyl butyl ether. …
Number of citations: 3 iopscience.iop.org
PT Lansbury, VA Pattison - Journal of the American Chemical …, 1962 - ACS Publications
… carbonyl-organolithium complex, since benzyl /-butyl ether gives no elimination product, although … is led to the possibility that benzyl /-butyl ether isomerizes by the Sm route and, as a …
Number of citations: 52 pubs.acs.org
TT Wang, TC Huang, MY Yeh - Journal of molecular catalysis, 1990 - Elsevier
… Freedman and Dubois [2] synthesized benzyl butyl ether and benzyl alIy1 ether with benzyltriethylammonium chloride as catalyst. MeKillop et al. [3] added benzyltributyl~monium …
Number of citations: 14 www.sciencedirect.com
G Jin, C Zhang, T Ido, S Goto - Catalysis letters, 2004 - Springer
… Concentration of benzyl chloride, n-butanol and benzyl– butyl ether in the organic bulk as a function of reaction time with PEG3000 as a phase transfer catalyst. Aqueous phase : KOH …
Number of citations: 10 link.springer.com
AR Bayguzina, LI Gallyamova, MR Agliullin… - Petroleum …, 2020 - Springer
… benzyl butyl ether. Reaction in the presence of CuBr 2 (1 mol %) occurs with a high conversion and selectivity for benzyl butyl ether (… method for synthesizing benzyl butyl ether by the …
Number of citations: 6 link.springer.com
EF Pratt, PW Erickson - Journal of the American Chemical Society, 1956 - ACS Publications
… of considerable interest to find that the yield of benzyl «-butyl ether decreased from 80 to 0% while the yield of diphenylmethane increased from 0 to 74% as the amount of «-butyl …
Number of citations: 13 pubs.acs.org
H TAKEUCHI, Y MIWA, S MORITA… - Chemical and …, 1985 - jstage.jst.go.jp
… Benzyl butyl ether was produced from benzyl alcohol and butyl bromide, and it was shown that the rate ofireaction was influenced by the concentrations of benzyl alcohol and butyl …
Number of citations: 3 www.jstage.jst.go.jp
K Koledina, I Gubaydullin, S Koledin - Lobachevskii Journal of …, 2021 - Springer
… The subject of this paper is benzyl butyl ether catalytic synthesis reaction carried out through the dehydration of benzyl alcohol with butanol-1. Benzyl butyl ether is a bulk industrial …
Number of citations: 5 link.springer.com
M Ochiai, T Ito, H Takahashi, A Nakanishi… - Journal of the …, 1996 - ACS Publications
… This large value of isotope effect obtained for oxidation of benzyl butyl ether 2d indicates that the rate-determining step of the reactions probably involves a high degree of benzylic C−H …
Number of citations: 161 pubs.acs.org

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